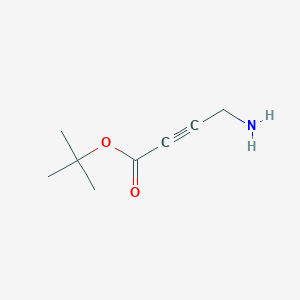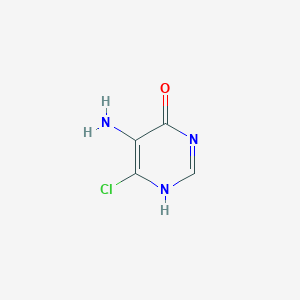
5-amino-6-chloro-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-chloro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, followed by reduction of the nitro group to an amino group . Another approach involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium tert-butoxide and N-methylpyrrolidone.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly used.
Cyclization Reactions: Cyclization often involves the use of strong bases and high temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, fused heterocyclic compounds, and other derivatives with potential biological activities .
Scientific Research Applications
5-amino-6-chloro-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Agrochemicals: It is employed in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group at the 6-position.
5-amino-6-chloropyrimidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.
5-amino-6-chloro-2-methylpyrimidin-4-one: Similar structure with a methyl group at the 2-position.
Uniqueness
5-amino-6-chloro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields .
Properties
IUPAC Name |
5-amino-6-chloro-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
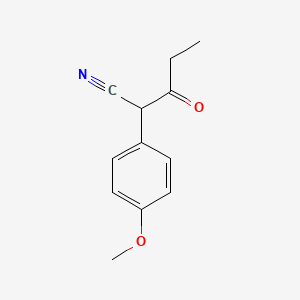
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)
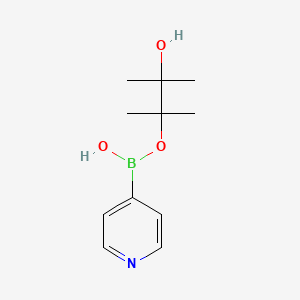
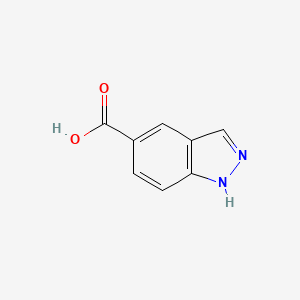
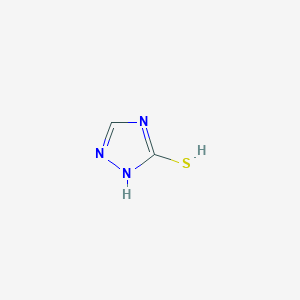
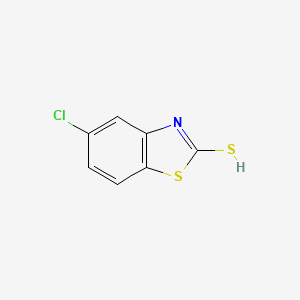
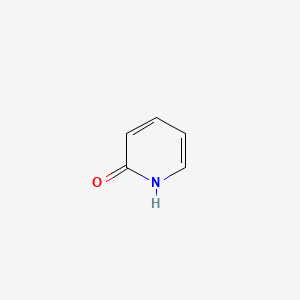
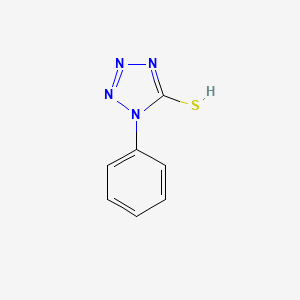
![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
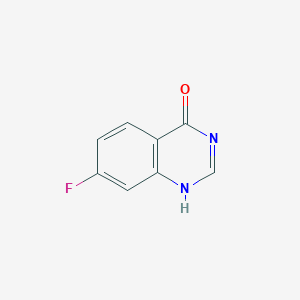
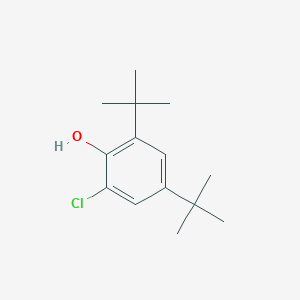
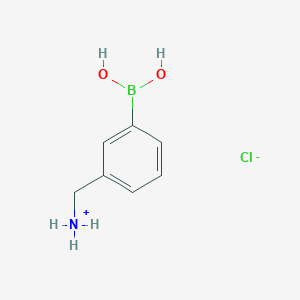
![[4-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7722216.png)
